1,16-Dibromohexadecane
Overview
Description
1,16-Dibromohexadecane is an organic compound with the molecular formula C₁₆H₃₂Br₂ and a molecular weight of 384.233 g/mol . It is a long-chain alkyl bromide, specifically a dibromo derivative of hexadecane. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
1,16-Dibromohexadecane can be synthesized through several methods. One common synthetic route involves the bromination of hexadecane using hydrogen bromide (HBr) and acetic anhydride (Ac₂O) as reagents. The reaction is typically carried out at 0°C and then brought to reflux for 24 hours . The general procedure involves adding aqueous HBr dropwise to Ac₂O at 0°C, followed by the addition of hexadecanediol. The mixture is then refluxed, and the resulting product is extracted and purified.
Chemical Reactions Analysis
1,16-Dibromohexadecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to hexadecane by using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common reagents used in these reactions include hydrogen bromide, acetic anhydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,16-Dibromohexadecane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Material Science: The compound is utilized in the preparation of polymers and other materials.
Biological Studies: It serves as a model compound in studies involving long-chain alkyl bromides.
Industrial Applications: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,16-dibromohexadecane involves its reactivity as an alkylating agent. The bromine atoms in the compound can be replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and industrial processes.
Comparison with Similar Compounds
1,16-Dibromohexadecane can be compared with other similar compounds such as:
- 1,14-Dibromotetradecane
- 1,12-Dibromododecane
- 1,10-Dibromodecane
These compounds share similar reactivity patterns but differ in the length of their carbon chains. The uniqueness of this compound lies in its specific chain length, which imparts distinct physical and chemical properties .
Properties
IUPAC Name |
1,16-dibromohexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBUFWEFKVFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334576 | |
Record name | 1,16-Dibromohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45223-18-5 | |
Record name | 1,16-Dibromohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 1,16-Dibromohexadecane?
A: The crystal structure of this compound provides valuable insights into the packing behavior of α,ω-disubstituted n-alkanes. [, ] The molecule adopts an all-trans conformation with a zigzag hydrocarbon chain. Interestingly, while the crystal structure exhibits a layered arrangement, the molecular axes in adjacent layers alternate in direction. [] This arrangement, resembling that of 1,16-hexadecanediol, contrasts with the packing observed in n-alkanes or α-monosubstituted n-alkanes. [] This difference highlights the influence of terminal groups on the crystal structure of such compounds.
Q2: Why is the study of this compound relevant to liquid crystal research?
A: Long-chain aliphatic compounds, including this compound, serve as model compounds for understanding the behavior of smectic liquid crystals. [] Their rod-like molecular shape and tendency to form layered structures are analogous to the organization observed in smectic phases. [] Investigating the crystal structure and phase transitions in these model compounds provides valuable insights into the factors influencing the formation and properties of liquid crystalline phases.
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